(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Salt form selection Aqueous solubility Medicinal chemistry workflow

(2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride (CAS 1187933-51-2) is a fluorinated oxazole derivative supplied as the hydrochloride salt, with molecular formula C₁₀H₉FN₂O·HCl and molecular weight 228.65 g/mol. It features a 2-(4-fluorophenyl)oxazole core bearing a reactive aminomethyl (-CH₂NH₂) group at the 4-position, classifying it as a heterocyclic primary amine building block for medicinal chemistry and agrochemical synthesis.

Molecular Formula C10H10ClFN2O
Molecular Weight 228.65 g/mol
CAS No. 1187933-51-2
Cat. No. B1521372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
CAS1187933-51-2
Molecular FormulaC10H10ClFN2O
Molecular Weight228.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CO2)CN)F.Cl
InChIInChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H
InChIKeySPSCBBJUGQDXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride (CAS 1187933-51-2): Procurement-Grade Overview


(2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride (CAS 1187933-51-2) is a fluorinated oxazole derivative supplied as the hydrochloride salt, with molecular formula C₁₀H₉FN₂O·HCl and molecular weight 228.65 g/mol . It features a 2-(4-fluorophenyl)oxazole core bearing a reactive aminomethyl (-CH₂NH₂) group at the 4-position, classifying it as a heterocyclic primary amine building block for medicinal chemistry and agrochemical synthesis . Commercial availability extends from Apollo Scientific (≥95% purity) to Leyan (97% purity), with multiple vendors offering sub-gram to gram quantities for research use .

Why Generic Substitution of (2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride Isn't Straightforward


In-class oxazole building blocks cannot be considered interchangeable for procurement without risking divergent synthetic or biological outcomes. The free base form (CAS 885272-89-9) exhibits a predicted pKa of 7.27, a LogP of 2.64, and a topological polar surface area (TPSA) of 52 Ų, existing as a flammable solid with GHS-classified irritant hazards . These physicochemical parameters shift markedly with halogen substitution pattern, salt form, and aminomethyl regioisomerism, meaning that the 4-chlorophenyl, 3-fluorophenyl, or alcohol analogs will partition differently, react at different rates, and pose distinct safety profiles. The specific combination of 4-fluorophenyl pharmacophore, oxazole core, and a pre-installed primary amine handle underpins the compound's documented utility in CNS-targeted and anti-inflammatory drug discovery intermediates .

Quantitative Differentiation Evidence for (2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage

The hydrochloride salt (CAS 1187933-51-2, MW 228.65) offers superior aqueous solubility and ambient handling compared to its free base counterpart (CAS 885272-89-9, MW 192.19). The free base has a predicted pKa of 7.27±0.29 , indicating that at physiological pH, the amine is partially protonated, potentially limiting solubility and requiring acid activation for dissolution. The pre-formed HCl salt ensures complete protonation of the primary amine, enabling direct dissolution in aqueous buffers and eliminating the need for in situ salt formation. The salt is commercially available at ≥95% purity .

Salt form selection Aqueous solubility Medicinal chemistry workflow

4-Fluorophenyl Scaffold Validation: COX-2 Inhibition Potency vs. Non-Halogenated Analogs

The 4-fluorophenyl oxazole/isoxazole scaffold has direct experimental validation in COX-2 inhibition. In a systematic SAR study of valdecoxib derivatives, 3,4-diaryl-substituted isoxazoles bearing a 4-fluorophenyl substituent displayed COX-2 IC₅₀ values of 0.042–0.073 μM and selectivity indices exceeding 2000 over COX-1 [1]. Critically, the introduction of the 4-fluorophenyl group was explicitly shown to retain high COX-2 affinity, while non-halogenated or differently substituted phenyl analogs showed reduced or abolished activity. US Patent US5380738A further claims 2-substituted oxazoles with 4-fluorophenyl at the 4-position as anti-inflammatory agents, with demonstrated in vivo efficacy in rat adjuvant arthritis models without gastric erosion side effects [2].

COX-2 inhibition Anti-inflammatory Scaffold validation Fluorine SAR

Aminomethyl vs. Hydroxymethyl Handle: Synthetic Step Economy

The 4-aminomethyl group enables direct conjugation via amide bond formation, reductive amination, or urea/thiourea synthesis without prior functional group interconversion. The corresponding alcohol analog, [2-(4-Fluorophenyl)oxazol-4-yl]methanol (CAS 885273-80-3), requires additional activation (e.g., mesylation, halogenation, or oxidation) before amine introduction, adding 1–2 synthetic steps and typically reducing overall yield by 15–30% . The primary amine pKa of 7.27 permits selective acylation under mildly basic conditions (pH 8–9) without competing oxazole ring reactivity. This pre-installed functionality is particularly valuable for constructing amide-linked compound libraries where step count directly impacts throughput and material costs.

Synthetic efficiency Amide coupling Bioconjugation Library synthesis

GHS Hazard Profile: Documented Classifications for Safe Procurement

The free base form (CAS 885272-89-9) is classified by Sigma-Aldrich under the Globally Harmonized System (GHS) as Eye Irritation Category 2 (H319), Skin Irritation Category 2 (H315), and Skin Sensitization Category 1 (H317), with a storage class of 11 (Combustible Solids) and German Water Hazard Class WGK 3 (high hazard to waters) . These documented hazard classifications provide a regulatory and safety reference point for procurement decisions. The hydrochloride salt form (CAS 1187933-51-2) is sold by Apollo Scientific with a generic 'TBC' (to be confirmed) hazard designation , meaning that documented free base classifications serve as the conservative default for risk assessment until salt-specific data are obtained.

Safety assessment GHS classification Storage requirements Regulatory compliance

Physicochemical Descriptor Differentiation from 4-Chlorophenyl Analog

The target compound's free base has a predicted XLogP of 1.0 and TPSA of 52 Ų [1], placing it in favorable drug-like chemical space. The 4-chlorophenyl analog (CAS 524070-34-6, MW 208.64) carries chlorine's larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and stronger σₚ electron-withdrawing parameter (0.23 vs. 0.06 for fluorine), which together increase lipophilicity (estimated XLogP ≥1.5 for the chloro analog) and alter electronic distribution in receptor binding pockets. The fluorine atom's strong C-F bond (bond dissociation energy ~485 kJ/mol vs. ~339 kJ/mol for C-Cl) further confers superior resistance to cytochrome P450-mediated oxidative dehalogenation, a key determinant of metabolic stability in lead optimization [2]. These differences, grounded in well-established physical organic chemistry principles, mean the fluoro and chloro analogs cannot be treated as interchangeable in medicinal chemistry campaigns.

Lipophilicity Metabolic stability Lead optimization Drug-likeness

Highest-Confidence Application Scenarios for (2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride


CNS Drug Discovery: Construction of Blood-Brain Barrier-Permeable Compound Libraries

The combination of moderate XLogP (1.0), low TPSA (52 Ų), and a single hydrogen bond donor position this building block favorably within CNS MPO scoring space . Its reactive aminomethyl handle enables rapid diversification into amide, urea, and secondary amine libraries. Patent and vendor literature explicitly identify 4-fluorophenyl oxazole derivatives as intermediates for CNS-targeted bioactive compounds, particularly those modulating neuroinflammation and neurodegenerative pathways . The pre-formed HCl salt ensures aqueous solubility for parallel synthesis workflows.

Anti-Inflammatory Lead Optimization: COX-2 Selective Inhibitor Scaffold Derivatization

With peer-reviewed data showing that 4-fluorophenyl-substituted oxazole/isoxazole scaffolds achieve COX-2 IC₅₀ values of 0.042–0.073 μM and selectivity indices >2000 , this compound serves as a validated starting point for synthesizing novel COX-2 inhibitor candidates. Patent US5380738A further supports the anti-inflammatory activity of 2,4-disubstituted oxazoles bearing the 4-fluorophenyl group, with demonstrated in vivo efficacy in rat adjuvant arthritis models . The aminomethyl group allows systematic exploration of C4-side chain SAR without disturbing the critical 2-(4-fluorophenyl) pharmacophore.

Targeted Covalent Probe and Bioconjugate Synthesis

The primary amine (pKa 7.27) is ideally positioned for selective acylation at mildly basic pH without competing oxazole ring reactivity . This enables straightforward installation of fluorophores, biotin tags, or photoaffinity labels via NHS ester or isothiocyanate chemistry. Compared to alcohol or halogenated precursors that require pre-activation, the aminomethyl handle saves 1–2 synthetic steps per conjugate, translating to significant time savings when preparing panels of target engagement probes for chemical biology studies .

Kinase Inhibitor Fragment Library Expansion

The 4-fluorophenyl oxazole motif is a recognized Type I kinase inhibitor pharmacophore, with structural precedent in p38α MAPK inhibitors bearing 4-(4-fluorophenyl)oxazole cores (IC₅₀ = 600 nM) . The 4-aminomethyl handle permits growth into the kinase hinge region via amide or amine linkages. The oxazole scaffold's documented therapeutic diversity, spanning anticancer, anti-inflammatory, and neuroprotective activities , makes this building block suitable for fragment-based drug discovery programs targeting multiple kinase families, with assurance from existing patent literature (e.g., US5380738A) that the 4-fluorophenyl substitution pattern is pharmacologically productive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.